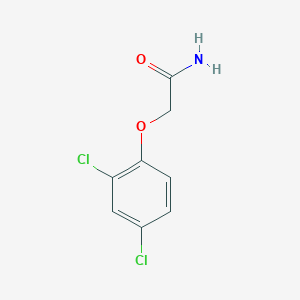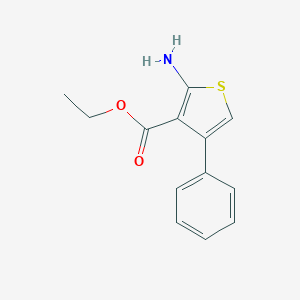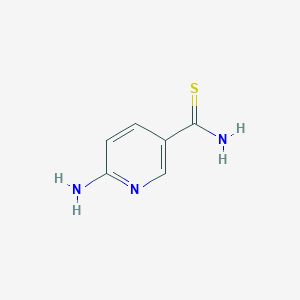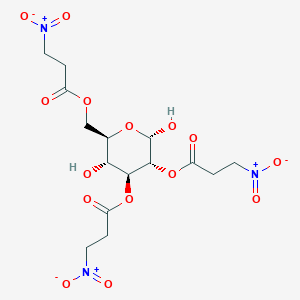
Corollin
描述
Corollin is a naturally occurring compound that has garnered significant attention due to its potential therapeutic and environmental applications. It is a member of the flavonoid family and is found in various plant species, including the leaves and flowers of the Corolla plant. The compound is known for its unique chemical structure and diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Corollin involves several synthetic routes. One common method includes the extraction from natural sources followed by purification processes. The compound can be extracted using solvents such as ethanol or methanol, followed by chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant materials. The process includes harvesting the plant parts containing this compound, followed by solvent extraction and purification. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are often employed to ensure high purity and yield .
化学反应分析
Types of Reactions
Corollin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavonoid derivatives.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups can be introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: Quinones, oxidized flavonoid derivatives.
Reduction: Reduced flavonoid derivatives.
Substitution: Halogenated or nitrated flavonoid derivatives.
科学研究应用
Corollin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives and as a reagent in organic synthesis.
Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties. It is used in research related to cellular signaling and gene expression.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and cardioprotective activities. It is also explored for its role in neuroprotection and treatment of metabolic disorders.
Industry: Utilized in the development of natural dyes, cosmetics, and food additives due to its colorant and preservative properties .
作用机制
Corollin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria, fungi, and viruses.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway and inhibiting cell proliferation .
相似化合物的比较
Corollin is compared with other similar flavonoid compounds, highlighting its uniqueness:
Quercetin: Both this compound and Quercetin exhibit antioxidant and anti-inflammatory properties. this compound has a unique structure that allows for different substitution patterns and biological activities.
Kaempferol: Similar to this compound, Kaempferol is known for its anticancer and cardioprotective effects. This compound’s distinct molecular structure provides additional therapeutic potential.
Luteolin: Luteolin and this compound share antimicrobial and neuroprotective properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and diverse biological activities make it a valuable compound for further exploration in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,6-dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O15/c19-9(1-4-16(24)25)30-7-8-12(22)13(32-10(20)2-5-17(26)27)14(15(23)31-8)33-11(21)3-6-18(28)29/h8,12-15,22-23H,1-7H2/t8-,12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHIJIKPDBEMSE-WMNSZERYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979697 | |
| Record name | 2,3,6-Tris-O-(3-nitropropanoyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63461-31-4 | |
| Record name | α-D-Glucopyranose, 2,3,6-tris(3-nitropropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63461-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Glucopyranose, 2,3,6-tris(3-nitropropanoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063461314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Tris-O-(3-nitropropanoyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Corollin and where is it found?
A: this compound is a naturally occurring compound identified as a 3-nitropropanoyl-d-glucopyranose. It was first discovered in the plant Coronilla varia [] and later isolated from Indigofera carlesii, a plant traditionally used in Chinese medicine [].
Q2: Why is this compound considered significant in the context of Indigofera carlesii?
A: Research indicates that this compound, along with two other compounds, 3-nitropropionic acid and coronarian, is likely responsible for the toxicity observed with Indigofera carlesii []. This discovery is crucial as Indigofera carlesii is often used as a substitute for the traditional Chinese medicine "Shandougen." Understanding the toxicity profile of Indigofera carlesii is vital for ensuring its safe use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


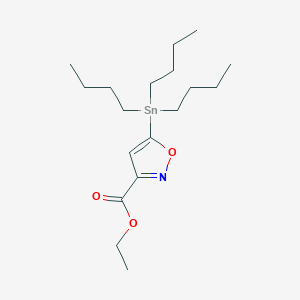
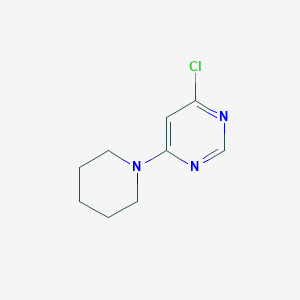
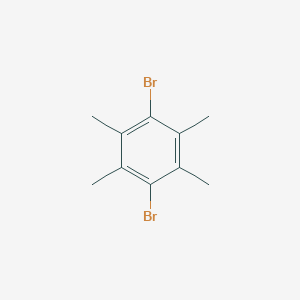
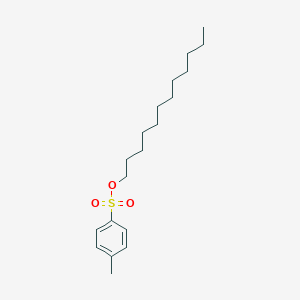
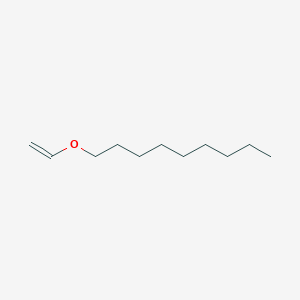
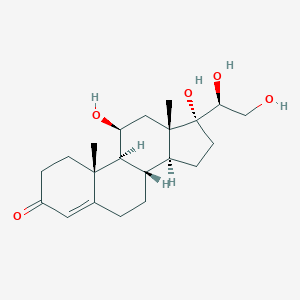
![N-[2-(5-Imidazolyl)ethyl]acrylamide](/img/structure/B157629.png)
![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)

![Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B157633.png)

